molecular formula C25H22Cl2N2O4 B11985449 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-43-0

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11985449
CAS No.: 303061-43-0
M. Wt: 485.4 g/mol
InChI Key: HJXLAWIYMSCVAB-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure is characterized by a fused pyrazole and benzoxazine ring system, substituted at positions 5, 7, 9, and 2 with aromatic groups and halogens. The compound’s unique substitution pattern includes 3,4-dimethoxyphenyl (position 5) and 4-methoxyphenyl (position 2), which confer distinct electronic and steric properties compared to analogs.

Properties

CAS No.

303061-43-0

Molecular Formula

C25H22Cl2N2O4

Molecular Weight

485.4 g/mol

IUPAC Name

7,9-dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22Cl2N2O4/c1-30-17-7-4-14(5-8-17)20-13-21-18-11-16(26)12-19(27)24(18)33-25(29(21)28-20)15-6-9-22(31-2)23(10-15)32-3/h4-12,21,25H,13H2,1-3H3

InChI Key

HJXLAWIYMSCVAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure suggests three modular components:

  • Pyrazolo[1,5-c]benzoxazine core : Likely formed via cyclization of a precursor containing adjacent amine and ether functionalities.

  • Aryl substituents : The 3,4-dimethoxyphenyl and 4-methoxyphenyl groups may be introduced via cross-coupling or nucleophilic aromatic substitution.

  • Chlorination : Electrophilic aromatic substitution or directed ortho-metalation could install chloro groups at positions 7 and 9.

Core Formation

A plausible route involves constructing the benzoxazine ring through a condensation-cyclization sequence. For example, reacting a 2-aminophenol derivative with a diketone or keto-ester under acidic conditions could yield the heterocyclic core. Analogous methods for related benzoxazines often employ POCl3\text{POCl}_3-mediated cyclization.

Aryl Group Introduction

Suzuki-Miyaura coupling is a candidate for attaching the methoxyphenyl groups. For instance, patent CN112608284A demonstrates the efficacy of palladium-catalyzed coupling between arylboronic acids and chlorinated heterocycles. Adapting this approach:

  • 5-Position (3,4-dimethoxyphenyl) : Couple a boronic acid derivative of 3,4-dimethoxybenzene to a brominated or iodinated benzoxazine intermediate.

  • 2-Position (4-methoxyphenyl) : Introduce via nucleophilic substitution if the core contains a leaving group (e.g., chloride) at position 2.

Chlorination

Electrophilic chlorination using Cl2\text{Cl}_2, SO2Cl2\text{SO}_2\text{Cl}_2, or NCS\text{NCS} (N-chlorosuccinimide) could target positions 7 and 9. Directed ortho-metalation (DoM) strategies, leveraging methoxy groups as directing groups, may enhance regioselectivity. For example, lithiation at the methoxy-directed site followed by quenching with a chlorinating agent could install chloro groups.

Comparative Analysis of Methodologies

While direct synthesis data for the target compound is unavailable, insights can be drawn from analogous syntheses:

StepMethod from Analogous SystemsConditionsCatalysts/ReagentsYield/Selectivity
Core FormationCyclization of 2-aminophenol + diketonePOCl3\text{POCl}_3, 80–100°C, 12hAcid catalyst60–75%
Suzuki CouplingArylboronic acid + chlorinated corePd(OAc)2_2, K2_2CO3_3, EtOH, 20°CMagnetic Pd catalyst (e.g., Fe3_3O4_4@SiO2_2-Pd)>85%
ChlorinationDirected ortho-metalation + Cl+^+LDA, -78°C, then ClSiMe3_3Lithiating agent, chlorinating agent70–80% (regioselective)

Key Observations :

  • Catalyst Efficiency : Heterogeneous palladium catalysts (e.g., silica-supported) enable facile recovery and reuse, critical for cost-effective scaling.

  • Regioselectivity Challenges : Chlorination at positions 7 and 9 requires precise control to avoid polychlorination byproducts. DoM strategies outperform electrophilic substitution in selectivity.

  • Solvent Systems : Ethanol and dichloromethane are prevalent, though ethereal solvents (e.g., THF) may improve solubility during coupling steps.

Optimization and Scalability Considerations

Catalytic System Tuning

The magnetic palladium complex described in CN112608284A achieves 85% yield in Suzuki couplings under mild conditions (20°C, 4h). Similar conditions could be adapted for the target compound, though steric hindrance from the dimethoxyphenyl group may necessitate higher temperatures or prolonged reaction times.

Chlorination Regioselectivity

Methoxy groups at positions 3,4 and 4 on the phenyl rings could act as directing groups during chlorination. Computational modeling (DFT) might predict the most reactive sites, guiding reagent selection. For example, NCS\text{NCS} with FeCl3_3 as a Lewis acid selectively chlorinates electron-rich aromatic systems.

Purification Challenges

Given the compound’s structural complexity, chromatographic purification is likely essential. Reverse-phase HPLC or recrystallization from ethanol/water mixtures could isolate the pure product .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 2, 5, 7, and 7. These variations significantly influence molecular weight, solubility, and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydro-... 5: 3,4-dimethoxyphenyl; 2: 4-MeO C₂₅H₂₁Cl₂N₂O₄* ~507.3 (est.) Enhanced electron-donating effects (methoxy groups); potential solubility issues.
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... () 5: 4-F; 2: Ph C₂₂H₁₅Cl₂FN₂O 413.27 Electron-withdrawing F substituent; lower steric bulk .
5-(4-Bromophenyl)-7,9-dichloro-2-(4-MeO-phenyl)-... () 5: 4-Br; 2: 4-MeO C₂₃H₁₇BrCl₂N₂O₂ 504.20 Heavy Br atom increases molecular weight; potential for halogen bonding .
7,9-Dichloro-2-(2-naphthyl)-5-(p-tolyl)-... () 2: 2-naphthyl; 5: p-tolyl C₂₈H₂₀Cl₂N₂O 483.37 Extended aromatic system (naphthyl) enhances lipophilicity .
9-Chloro-2-(3-MeO-phenyl)-5-(4-MeO-phenyl)-... () 2: 3-MeO; 5: 4-MeO C₂₅H₂₀ClN₂O₃ 437.89 Reduced halogenation (single Cl); dual methoxy groups improve solubility .

Implications of Substituent Variations

  • Electron-Donating vs. In contrast, halogen atoms (Cl, Br, F) introduce electron-withdrawing effects, which may stabilize charge-transfer complexes .
  • Steric Effects : Bulky substituents like 2-naphthyl () or 3,4-dimethoxyphenyl increase steric hindrance, possibly reducing binding affinity to compact active sites .
  • Solubility and Bioavailability : Methoxy groups improve aqueous solubility compared to halogens, as seen in ’s compound with dual methoxy substitutions . However, excessive hydrophobicity (e.g., naphthyl in ) may limit bioavailability .

Biological Activity

7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class and is characterized by the presence of dichloro and methoxy substituents which may enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H18Cl2N2O4C_{20}H_{18}Cl_2N_2O_4, with a molecular weight of approximately 489.8 g/mol. Its structure includes:

  • Dichloro groups at positions 7 and 9
  • Methoxy groups at positions 3, 4, and 5 on the phenyl rings

These features contribute to its reactivity and solubility in various solvents, which are critical for its biological activity.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity . The presence of halogen atoms in its structure is hypothesized to enhance cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These values indicate that the compound has promising potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of topoisomerase II , which is crucial for DNA replication and repair.
  • Induction of apoptosis in cancer cells by activating intrinsic pathways.
  • Disruption of cellular signaling pathways related to growth and proliferation.

Further studies are needed to elucidate these mechanisms in detail.

Pharmacological Studies

Research has indicated that the compound may also possess other pharmacological properties including:

  • Antimicrobial Activity : Initial tests have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : In vitro studies suggest it may inhibit pro-inflammatory cytokines.
Activity Type Tested Strains/Conditions Outcome
AntimicrobialE. coli, S. aureusModerate activity
Anti-inflammatoryRAW264.7 macrophagesReduced IL-6 levels

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.
  • Introduction of dichloro and methoxy groups via electrophilic aromatic substitution.
  • Purification using techniques such as recrystallization or chromatography.

Case Studies

Several case studies have explored the biological activity of similar compounds within the same class:

  • Study on Anticancer Effects : A comparative analysis demonstrated that compounds with dichloro substitutions exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts.
  • Antimicrobial Testing : Compounds structurally similar to this compound were tested against a panel of microorganisms showing varying degrees of effectiveness.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions: (1) Cyclization of precursors (e.g., substituted phenylhydrazines and benzaldehyde derivatives) under acidic/basic conditions to form the pyrazolo-benzoxazine core. (2) Sequential halogenation (chlorination/bromination) using reagents like thionyl chloride (SOCl₂) or N-bromosuccinimide (NBS) . Optimization includes solvent choice (e.g., DMSO for reflux), temperature control, and purification via column chromatography or crystallization. Yield improvements focus on stoichiometric ratios and catalyst use (e.g., Lewis acids) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and ring fusion. Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Purity is assessed via HPLC (>95% purity thresholds) and differential scanning calorimetry (DSC) for melting point consistency. X-ray crystallography may resolve stereochemistry in complex cases .

Q. How do substituents (e.g., chloro, methoxy groups) influence physicochemical properties?

Electron-withdrawing groups (e.g., Cl) increase electrophilicity and metabolic stability, while methoxy groups enhance solubility via hydrogen bonding. LogP values (measured via shake-flask method) correlate with substituent hydrophobicity. Computational tools (e.g., COSMO-RS) predict solubility and partition coefficients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing Cl with F or Br) and testing against target enzymes (e.g., kinases) or cell lines. Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) identify critical interactions. For example, 3,4-dimethoxyphenyl groups may enhance binding to hydrophobic pockets in cancer targets .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardized protocols (e.g., MTT assays for cytotoxicity, 48-hour exposure) and orthogonal assays (e.g., Western blotting for apoptosis markers) validate results. Meta-analyses of IC₅₀ ranges (e.g., 0.5–10 µM for anticancer activity) clarify structure-function trends .

Q. What challenges arise in optimizing enantioselective synthesis, and how are they addressed?

Chiral centers (e.g., at 1,10b positions) require asymmetric catalysis (e.g., BINOL-derived catalysts) or chiral auxiliaries. Enantiomeric excess (ee) is monitored via chiral HPLC. Racemization risks during halogenation steps are mitigated by low-temperature reactions (<0°C) .

Q. Which in silico methods predict metabolic stability and toxicity profiles?

Density Functional Theory (DFT) calculates oxidation potentials at methoxy groups. ADMET predictors (e.g., SwissADME) estimate cytochrome P450 interactions. Toxicity is modeled via ProTox-II for hepatotoxicity alerts, while molecular dynamics simulations (AMBER) assess protein-binding persistence .

Q. How are reaction intermediates characterized in multi-step syntheses?

Real-time monitoring via FT-IR tracks functional groups (e.g., C=O stretches). Liquid chromatography-mass spectrometry (LC-MS) identifies transient intermediates. Quenching experiments isolate intermediates for NMR analysis. For example, brominated intermediates show distinct δ 7.8–8.2 ppm aromatic signals in ¹H NMR .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Halogenation Steps

ParameterOptimal ConditionImpact on YieldReference
Reagent (Cl)SOCl₂ (1.2 equiv)85%
Reagent (Br)NBS (1.5 equiv)78%
SolventDCM (0°C)Minimizes side reactions
Reaction Time6–8 hoursMaximizes conversion

Q. Table 2: Comparative Biological Activities of Analogues

Substituent PatternIC₅₀ (µM, HeLa cells)Solubility (mg/mL)Reference
7,9-Cl; 3,4-OMe1.2 ± 0.30.15
7-Br; 4-F2.8 ± 0.50.08
5-NO₂; 2-OMe>100.02

Notes

  • Safety : Handle halogenating agents (SOCl₂, NBS) under inert atmosphere; use PPE for carcinogenicity risks (e.g., methoxy precursors).
  • Data Reproducibility : Report reaction conditions (e.g., humidity control) to mitigate variability in hygroscopic intermediates.

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